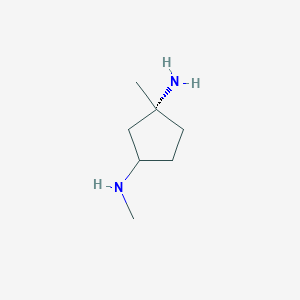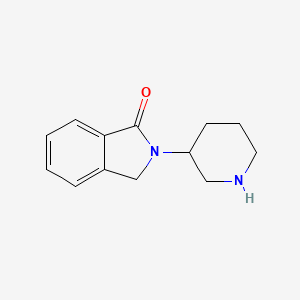
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatility and wide range of applications in various fields such as medicine, synthetic chemistry, and industry . This particular compound features an imidazole ring substituted with an iodine atom, making it a unique and potentially valuable molecule for research and industrial applications.
Métodos De Preparación
The synthesis of (S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically proceeds under mild conditions with the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Industrial production methods often utilize efficient green chemistry techniques and organometallic catalysis to optimize synthetic efficiency and yield .
Análisis De Reacciones Químicas
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The imidazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to the modulation of cellular processes and the therapeutic effects observed in medical applications.
Comparación Con Compuestos Similares
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2-methylpropyl)carbamate can be compared with other imidazole derivatives such as:
1H-imidazole-4-carboxamide: Known for its antiviral and anticancer properties.
2-methyl-4-nitroimidazole: Used as an antimicrobial agent.
1,2,4,5-tetrasubstituted imidazoles: These compounds have diverse applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H20IN3O2 |
|---|---|
Peso molecular |
365.21 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H20IN3O2/c1-7(2)9(10-14-6-8(13)15-10)16-11(17)18-12(3,4)5/h6-7,9H,1-5H3,(H,14,15)(H,16,17) |
Clave InChI |
FJNWNHMKSUUXRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)
![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)


![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)

![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14792617.png)


![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)
![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
